molecular formula C15H11N3 B13667013 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13667013
M. Wt: 233.27 g/mol
InChI Key: XMTHDOAFHQQCCV-UHFFFAOYSA-N
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Description

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be facilitated under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in good to excellent yields . The reaction conditions are generally mild, making the process efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental protocols.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with similar structural features.

    Imidazo[1,2-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.

    (8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid: A derivative with an acetic acid moiety.

Uniqueness

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the imidazo[1,2-a]pyridine and benzonitrile groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3/c1-11-4-3-7-18-10-14(17-15(11)18)13-6-2-5-12(8-13)9-16/h2-8,10H,1H3

InChI Key

XMTHDOAFHQQCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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